6-Demethoxytangeretin
Overview
Description
6-Demethoxytangeretin is a citrus flavonoid isolated from Citrus depressa . It exerts anti-inflammatory and anti-allergic activity, suppresses production and gene expression of interleukin-6 in human mast cell-1 via anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinase (MAPK) pathways . It also facilitates the CRE-mediated transcription associated with learning and memory in cultured hippocampal neurons .
Molecular Structure Analysis
The molecular formula of 6-Demethoxytangeretin is C19H18O6 . Its molecular weight is 342.34 . The structure of 6-Demethoxytangeretin is classified under flavonoids and flavones .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Demethoxytangeretin include a molecular weight of 342.34, a molecular formula of C19H18O6, and it appears as a white to off-white solid . Further details about its physical and chemical properties are not provided in the search results.Scientific Research Applications
Specific Scientific Field
Summary of the Application
6-Demethoxytangeretin has been found to exert anti-inflammatory activity. It has been studied for its effects on the human mast cell line, HMC-1 .
Methods of Application or Experimental Procedures
The research involved examining whether 6-Demethoxytangeretin was able to suppress activation of the human mast cell line, HMC-1, induced by phorbol 12-myristate 13-acetate (PMA) plus A23187. Interleukin-6 production and relevant gene expression in activated HMC-1 cells were determined by enzyme-linked immunosorbent assay (ELISA) and quantitative reverse transcription-polymerase chain reaction (RT-PCR) analysis .
Results or Outcomes
6-Demethoxytangeretin suppressed interleukin–6 production, tumor necrosis factor-alpha gene expression, ALK and MAPKs in HMC-1 cells stimulated by PMA plus A23187. Therefore, it was evident that 6-demethoxytangeretin suppressed activation of HMC-1 cells by PMA plus A23187 by inhibiting the activity of ALK and MAPKs and subsequently suppressing gene expression .
Antimicrobial and Antifungal Defense
Specific Scientific Field
Summary of the Application
6-Demethoxytangeretin is one of the polymethoxylated flavonoids (PMFs) that are abundant in Citrus fruit peels and leaves. These PMFs likely serve as antimicrobial and antifungal defense compounds .
Methods of Application or Experimental Procedures
The research involved the identification of different PMFs in orange fruits. The most common PMFs include nobiletin, sinensetin, 6-demethoxytangeretin, heptamethoxyflavone, tangeretin, and 5-demethoxynobiletin .
Results or Outcomes
Researchers have identified up to 32 different PMFs in orange fruits. The most common PMFs include nobiletin, sinensetin, 6-demethoxytangeretin, heptamethoxyflavone, tangeretin, and 5-demethoxynobiletin .
Safety And Hazards
Safety measures for handling 6-Demethoxytangeretin include ensuring adequate ventilation and providing accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended. A suitable respirator should be used .
properties
IUPAC Name |
5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(22-2)10-16(23-3)18(24-4)19(17)25-14/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJUTBQQURRGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348077 | |
Record name | 4',5,7,8-Tetramethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Demethoxytangeretin | |
CAS RN |
6601-66-7 | |
Record name | 6-Demethoxytangeretin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6601-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Demethoxytangeretin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',5,7,8-Tetramethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-DEMETHOXYTANGERETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U2U884D0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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